molecular formula C19H22N2O2 B5847291 methyl 4-[(4-phenyl-1-piperazinyl)methyl]benzoate

methyl 4-[(4-phenyl-1-piperazinyl)methyl]benzoate

Cat. No.: B5847291
M. Wt: 310.4 g/mol
InChI Key: XSNNHVPHKVTRNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-[(4-phenyl-1-piperazinyl)methyl]benzoate, also known as MPMPB, is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in the scientific community due to its potential therapeutic applications. MPMPB is a versatile compound that can be synthesized using different methods.

Mechanism of Action

The exact mechanism of action of methyl 4-[(4-phenyl-1-piperazinyl)methyl]benzoate is not fully understood, but it is believed to act as a serotonin and dopamine receptor antagonist. This compound has been shown to bind to the 5-HT2A and D2 receptors, which are involved in the regulation of mood, anxiety, and psychosis. By blocking these receptors, this compound may help to alleviate symptoms of anxiety, depression, and schizophrenia.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the prefrontal cortex, which may contribute to its anxiolytic and antidepressant effects. This compound has also been shown to decrease the levels of corticotropin-releasing hormone, which is involved in the regulation of the stress response. Additionally, this compound has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

Methyl 4-[(4-phenyl-1-piperazinyl)methyl]benzoate has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It has also been shown to have low toxicity in animal models, making it a safe compound for use in lab experiments. However, one of the limitations of this compound is its limited solubility in water, which may make it difficult to use in certain experiments.

Future Directions

There are several future directions for the research on methyl 4-[(4-phenyl-1-piperazinyl)methyl]benzoate. One area of interest is the development of more potent and selective this compound analogs that can be used for the treatment of specific disorders. Another area of interest is the investigation of the long-term effects of this compound on the brain and behavior. Additionally, the potential use of this compound as a neuroprotective agent in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, is an area of active research. Finally, the investigation of the pharmacokinetics and pharmacodynamics of this compound in humans is necessary for the development of potential therapeutic applications.
Conclusion
In conclusion, this compound is a versatile compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It can be synthesized using different methods and has been extensively studied for its anxiolytic, antidepressant, and antipsychotic effects. This compound has several biochemical and physiological effects and has been shown to have low toxicity in animal models. However, its limited solubility in water may make it difficult to use in certain experiments. Future research on this compound should focus on the development of more potent and selective analogs, investigation of long-term effects, and potential therapeutic applications in neurodegenerative diseases.

Synthesis Methods

Methyl 4-[(4-phenyl-1-piperazinyl)methyl]benzoate can be synthesized using different methods, but the most common method involves the reaction of 4-bromomethyl benzoate with 4-phenylpiperazine in the presence of a base, such as potassium carbonate. The reaction yields this compound as a white crystalline solid with a high yield. Other methods of synthesis include the reaction of 4-(4-phenylpiperazin-1-yl)benzaldehyde with methyl chloroformate in the presence of a base.

Scientific Research Applications

Methyl 4-[(4-phenyl-1-piperazinyl)methyl]benzoate has been extensively studied for its potential therapeutic applications. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models. This compound has also been investigated for its potential use in the treatment of schizophrenia, anxiety disorders, and depression. Additionally, this compound has been shown to have analgesic effects in animal models, making it a potential candidate for the treatment of chronic pain.

Properties

IUPAC Name

methyl 4-[(4-phenylpiperazin-1-yl)methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2/c1-23-19(22)17-9-7-16(8-10-17)15-20-11-13-21(14-12-20)18-5-3-2-4-6-18/h2-10H,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSNNHVPHKVTRNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CN2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.